molecular formula C13H11FN2O B7455899 N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide

N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide

Cat. No. B7455899
M. Wt: 230.24 g/mol
InChI Key: FOXLUYGIOXEVGO-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide, also known as FMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPP is a pyridine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide is not fully understood, but it is believed to act through various pathways, including the inhibition of oxidative stress and inflammation, the modulation of apoptosis, and the modulation of immune responses. N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide has also been shown to interact with various proteins, including ion channels and receptors, which may contribute to its biological effects.
Biochemical and Physiological Effects
N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of oxidative stress and inflammation, the modulation of apoptosis, and the modulation of immune responses. N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide has also been shown to interact with various proteins, including ion channels and receptors, which may contribute to its biological effects. These effects have been studied in various models, including cell cultures and animal models, and have shown promising results for its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide has several advantages for lab experiments, including its high purity and stability, making it suitable for various assays and experiments. However, N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide also has limitations, including its low solubility in water, which may limit its use in certain experiments. Additionally, the potential toxicity of N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide has not been fully established, and further studies are needed to determine its safety profile.

Future Directions

For N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide research include the development of more efficient synthesis methods, the optimization of its therapeutic applications, and the determination of its safety profile. Additionally, N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide may have potential applications in other fields, including materials science and catalysis, which warrant further investigation.
Conclusion
N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide has shown promising results for its potential use in various fields, and further studies are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide has been synthesized through various methods, including the reaction of 2-fluoro-5-methylphenylamine with 4-pyridinecarboxylic acid, or the reaction of 2-fluoro-5-methylphenylamine with 4-cyanopyridine followed by hydrolysis. These methods have been optimized to obtain high yields of N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide with high purity, making it suitable for scientific research.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide has been shown to have neuroprotective effects, reducing neuronal death in models of Parkinson's disease and stroke. In oncology, N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In immunology, N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide has been shown to modulate the immune response, reducing inflammation and autoimmunity.

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-9-2-3-11(14)12(8-9)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXLUYGIOXEVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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